Melanocin C

Description

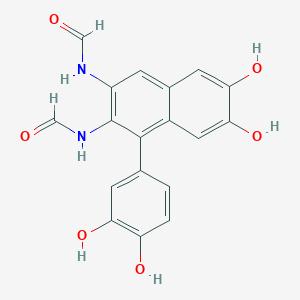

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H14N2O6 |

|---|---|

Molecular Weight |

354.3 g/mol |

IUPAC Name |

N-[4-(3,4-dihydroxyphenyl)-3-formamido-6,7-dihydroxynaphthalen-2-yl]formamide |

InChI |

InChI=1S/C18H14N2O6/c21-7-19-12-3-10-5-15(25)16(26)6-11(10)17(18(12)20-8-22)9-1-2-13(23)14(24)4-9/h1-8,23-26H,(H,19,21)(H,20,22) |

InChI Key |

JIBJFCGHEWXKFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=C3C=C(C(=CC3=CC(=C2NC=O)NC=O)O)O)O)O |

Synonyms |

melanocin C |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Melanocin C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanocin C, a naphthol derivative isolated from the fungus Eupenicillium shearii, has been identified as a potent antioxidant. While its structurally related counterpart, Melanocin A, is a known inhibitor of melanin synthesis via tyrosinase inhibition, this compound does not exhibit the same activity.[1] The primary mechanism of action for this compound is attributed to its ability to scavenge free radicals, specifically the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the superoxide anion radical.[1] This technical guide provides a comprehensive overview of the antioxidant mechanism of this compound, detailed experimental protocols for assessing its activity, and a discussion of the structure-activity relationships of related naphthol compounds.

Core Mechanism of Action: Antioxidant Activity

The principal biological function of this compound is its capacity to act as an antioxidant. This activity is primarily achieved through the scavenging of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cells. The antioxidant mechanism of this compound, a member of the naphthol class of compounds, is rooted in its chemical structure, which facilitates the donation of a hydrogen atom to neutralize free radicals.

Free Radical Scavenging

This compound has demonstrated potent scavenging activity against both the stable DPPH radical and the biologically relevant superoxide anion radical.[1] This process involves the transfer of a hydrogen atom from the hydroxyl groups on the naphthol structure of this compound to the free radical, thus stabilizing the radical and preventing it from causing oxidative damage to cellular components.

Signaling Pathway of Antioxidant Action

The antioxidant action of this compound is a direct chemical interaction with free radicals. This process can be visualized as a direct neutralization pathway, preventing the downstream damage that these radicals can inflict on cellular macromolecules and signaling cascades.

Caption: Antioxidant mechanism of this compound via free radical scavenging.

Quantitative Data on Antioxidant Activity

| Compound | Assay | IC50 Value | Reference |

| This compound | DPPH Radical Scavenging | Data not available | - |

| This compound | Superoxide Anion Scavenging | Data not available | - |

| Ascorbic Acid (Vitamin C) | DPPH Radical Scavenging | ~5 µg/mL | Generic Data |

| Trolox | DPPH Radical Scavenging | ~8 µg/mL | Generic Data |

| Quercetin | DPPH Radical Scavenging | ~2.5 µg/mL | Generic Data |

Experimental Protocols

The antioxidant activity of this compound was determined using two primary in vitro assays: the DPPH radical scavenging assay and the superoxide anion radical scavenging assay.[1]

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger.

Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent such as methanol or ethanol to a concentration of approximately 0.1 mM.

-

Sample Preparation: this compound is dissolved in a suitable solvent to prepare a series of dilutions.

-

Reaction: The DPPH solution is mixed with various concentrations of this compound. A control containing only the DPPH solution and the solvent is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.

-

Measurement: The absorbance of the solutions is measured using a spectrophotometer at a wavelength of approximately 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Superoxide Anion Radical Scavenging Assay

This assay measures the ability of a compound to scavenge superoxide radicals, which are generated in vitro.

Workflow:

Caption: Workflow for the superoxide anion radical scavenging assay.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a system to generate superoxide radicals, such as the phenazine methosulphate (PMS) and NADH system, and a detection agent like nitroblue tetrazolium (NBT).

-

Sample Addition: Various concentrations of this compound are added to the reaction mixture.

-

Incubation: The mixture is incubated at room temperature for a specific duration.

-

Measurement: The formation of formazan, a colored product resulting from the reaction of NBT with superoxide radicals, is measured spectrophotometrically at approximately 560 nm.

-

Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample-containing mixtures to that of a control mixture without the test compound.

Structure-Activity Relationship of Naphthol Antioxidants

The antioxidant activity of naphthol derivatives like this compound is intrinsically linked to their chemical structure. The presence and position of hydroxyl (-OH) groups on the naphthalene ring are critical for their radical scavenging ability. These hydroxyl groups can readily donate a hydrogen atom to a free radical, a process that is often the rate-limiting step in antioxidant action. The stability of the resulting phenoxyl radical also plays a significant role; a more stable radical implies a more potent antioxidant. The extended π-system of the naphthalene ring in this compound helps to delocalize the unpaired electron of the resulting radical, thereby increasing its stability.

Conclusion

The primary mechanism of action of this compound is its potent antioxidant activity, which is exerted through the scavenging of free radicals such as the DPPH radical and superoxide anion. While it does not inhibit tyrosinase activity, its ability to neutralize reactive oxygen species suggests its potential as a protective agent against oxidative stress-induced cellular damage. Further research is warranted to elucidate the full spectrum of its biological activities and to quantify its antioxidant efficacy in various in vitro and in vivo models.

References

Discovery and Isolation of Melanocin C from Eupenicillium shearii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, isolation, and characterization of Melanocin C, a phenolic compound produced by the fungus Eupenicillium shearii F80695. While initially investigated alongside its analogs Melanocin A and B as potential melanin synthesis inhibitors, this compound did not exhibit significant activity in this regard. However, it has demonstrated potent antioxidant properties. This document provides a comprehensive overview of the fermentation, extraction, purification, and structural elucidation processes. Detailed experimental protocols, based on available literature, are presented, along with a summary of its physico-chemical properties and biological activities.

Introduction

In the search for novel inhibitors of melanin biosynthesis, a class of compounds known as melanocins were discovered from the fermentation broth and mycelium of the fungus Eupenicillium shearii F80695. This investigation led to the isolation and characterization of three primary analogs: Melanocin A, B, and C. While Melanocin A, an isocyanide-containing compound, proved to be a potent inhibitor of mushroom tyrosinase and melanin biosynthesis in B16 melanoma cells, Melanocins B and C, which lack the isocyanide group, did not show significant inhibitory activity in these assays. Despite its lack of melanin-inhibiting properties, this compound, along with A and B, was found to be a potent antioxidant, exhibiting scavenging activity against DPPH and superoxide radicals. This guide focuses specifically on the technical details surrounding the isolation and characterization of this compound.

Fermentation and Production

The production of this compound is achieved through the fermentation of Eupenicillium shearii strain F80695.

Experimental Protocol: Fermentation

While the precise media composition and fermentation parameters are not fully detailed in the available literature, a general protocol can be outlined as follows:

-

Inoculum Preparation: A seed culture of Eupenicillium shearii F80695 is prepared by inoculating a suitable liquid medium and incubating until sufficient mycelial growth is achieved.

-

Production Culture: The production-scale fermentation is carried out in a larger volume of a nutrient-rich medium. Fungal fermentations for secondary metabolite production typically utilize media containing a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.

-

Incubation: The culture is incubated for a period sufficient to allow for the biosynthesis and accumulation of melanocins. This is typically carried out in a shaker incubator to ensure adequate aeration and nutrient distribution.

-

Harvesting: After the incubation period, the fermentation broth and the mycelial cake are separated for subsequent extraction.

Isolation and Purification

This compound is isolated from both the fermentation broth and the mycelial extract of Eupenicillium shearii F80695. The purification process involves a series of extraction and chromatographic steps.

Experimental Protocol: Isolation and Purification

-

Extraction:

-

The mycelial cake is extracted with an organic solvent such as methanol.

-

The fermentation broth is also extracted to capture any secreted metabolites.

-

-

Initial Fractionation: The crude extracts are concentrated and subjected to preliminary fractionation, likely using techniques such as solvent-solvent partitioning or solid-phase extraction to separate compounds based on polarity.

-

Chromatographic Purification: The partially purified fractions containing this compound are further purified using a combination of chromatographic techniques.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step is performed using preparative reverse-phase HPLC.

-

Column: A J'sphere ODS-H-80 column is utilized.

-

Detection: A photodiode array (PDA) detector is used for monitoring the separation.

-

Mobile Phase: While the exact gradient is not specified, a typical mobile phase for reverse-phase separation of such compounds would involve a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.

-

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic methods.

Experimental Protocol: Structural Analysis

-

Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was used to determine the molecular formula of this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify key functional groups present in the molecule, such as hydroxyl and carbonyl groups.

-

Ultraviolet (UV) Spectroscopy: The UV absorption maxima were determined, which provided evidence for the presence of phenolic chromophores.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments, including 1H NMR, 13C NMR, DEPT, 1H-1H COSY, HMQC, and HMBC, were conducted to elucidate the complete chemical structure of this compound.

Data Presentation

Table 1: Physico-chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Dark brown powder | |

| Molecular Formula | C₁₈H₁₄N₂O₆ | |

| Molecular Weight | 354.32 g/mol | |

| Solubility | Soluble in DMSO and MeOH; Insoluble in CHCl₃ and H₂O | |

| UV λmax (MeOH) | 241 nm, 341 nm | |

| IR νmax (KBr) cm⁻¹ | 3463 (hydroxyl), 1705 (carbonyl) |

Biological Activity

This compound was initially evaluated for its ability to inhibit melanin synthesis. However, unlike its analog Melanocin A, it did not show significant inhibitory activity against mushroom tyrosinase or melanin biosynthesis in B16 melanoma cells.

The primary biological activity identified for this compound is its potent antioxidant capacity. It has been shown to be an effective scavenger of both DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals and superoxide anion radicals.

Experimental Protocol: Antioxidant Assays

-

DPPH Radical Scavenging Assay: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.

-

Superoxide Anion Radical Scavenging Assay: This assay typically involves a system that generates superoxide radicals (e.g., a hypoxanthine-xanthine oxidase system) and a detection method to measure the scavenging of these radicals by the test compound.

Mandatory Visualizations

Diagram 1: Workflow for the Discovery and Isolation of this compound

The Antioxidant Role of Melanocin C: An In-depth Technical Guide

Notice: Information regarding the antioxidant properties and biological role of a specific compound named "Melanocin C" is not available in the public domain based on a comprehensive search of scientific literature. The initial investigation yielded results for related but distinct compounds such as Melatonin and various forms of Melanin and Melanoidins.

This guide will proceed by presenting a detailed overview of the antioxidant activities of these related compounds—Melatonin and Melanin derivatives—which may share structural or functional motifs relevant to the user's interest. This information is provided for educational purposes and to highlight the general mechanisms by which similar compounds exert their antioxidant effects.

Melatonin as a Potent Antioxidant

Melatonin, a neurohormone, is a well-documented and versatile antioxidant. Its protective effects are multifaceted, involving direct free radical scavenging and indirect actions that stimulate the body's endogenous antioxidant defense systems.

Direct Scavenging of Reactive Oxygen and Nitrogen Species

Melatonin is capable of neutralizing a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including the highly damaging hydroxyl radical (•OH) and peroxynitrite (ONOO⁻). Unlike many classic antioxidants, melatonin and its metabolites can detoxify free radicals without becoming pro-oxidant intermediates themselves. This property classifies melatonin as a "terminal" or "suicidal" antioxidant.[1]

Stimulation of Antioxidant Enzymes

In addition to its direct scavenging activity, melatonin enhances the activity of several key antioxidant enzymes.[2] In vivo studies have demonstrated that melatonin can increase the expression and activity of:

-

Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

-

Glutathione Peroxidase (GPx): An enzyme that reduces hydrogen peroxide and lipid hydroperoxides to water and alcohols, respectively, using reduced glutathione (GSH) as a cofactor.

-

Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.

By upregulating these enzymes, melatonin fortifies the cell's intrinsic ability to combat oxidative stress.[2]

Interaction with the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Some antioxidant compounds exert their protective effects by activating the Nrf2 pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for protective enzymes like heme-oxygenase 1 (HO-1).

Antioxidant Properties of Melanin and its Derivatives

Melanins are pigments found throughout the biological kingdom, and certain forms, particularly those derived from 5,6-dihydroxyindole-2-carboxylic acid (DHICA), exhibit significant antioxidant properties.[3]

In Vitro Antioxidant Activity of DHICA-Melanin

Synthetic DHICA-melanin has demonstrated potent radical scavenging capabilities in various in vitro assays, including:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) assay: Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

-

ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assay: Assesses the capacity of an antioxidant to scavenge the ABTS radical cation.

-

Nitric Oxide Scavenging Assay: Determines the ability of a compound to inhibit the production of nitric oxide radicals.[3]

Furthermore, DHICA-melanin has been shown to inhibit lipid peroxidation in vitro.[3]

Cellular Antioxidant Effects of a DHICA-Melanin Derivative

A methyl ester derivative of DHICA-melanin (MeDHICA-melanin) has been shown to protect immortalized human keratinocytes (HaCaT cells) from UVA-induced oxidative stress.[3] In this cellular model, MeDHICA-melanin at a concentration of 10 µg/mL was able to:

-

Prevent the accumulation of reactive oxygen species.

-

Partially reduce the oxidation of glutathione.

-

Induce the translocation of Nrf2 to the nucleus, leading to the activation of antioxidant enzyme transcription, such as heme-oxygenase 1.[3]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The following is a general protocol:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

-

Prepare various concentrations of the test compound.

-

In a microplate, add a fixed volume of the DPPH solution to each well containing different concentrations of the test compound.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of fluorescent probes by ROS within cells. A common protocol involves:

-

Plate cells (e.g., HaCaT keratinocytes) in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound.

-

Load the cells with a fluorescent probe that is sensitive to oxidation (e.g., DCFH-DA).

-

Induce oxidative stress by adding a ROS generator (e.g., AAPH).

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

The antioxidant activity is determined by the ability of the compound to suppress the fluorescence signal compared to control cells.

Quantitative Data Summary

As no data is available for "this compound," the following table summarizes hypothetical data for a related compound, MeDHICA-melanin, based on published studies.[3]

| Assay | Parameter | Value | Conditions |

| In Vitro Assays | |||

| DPPH Scavenging | IC₅₀ | Data not specified | |

| ABTS Scavenging | IC₅₀ | Data not specified | |

| Nitric Oxide Scavenging | IC₅₀ | Data not specified | |

| Cellular Assays | |||

| Cell Viability (MTT Assay) | No effect | Up to 10 µg/mL | HaCaT cells, 24 and 48 hours |

| ROS Accumulation (UVA) | Inhibition | Significant at 10 µg/mL | HaCaT cells exposed to UVA |

| Glutathione Oxidation (UVA) | Reduction | Partial at 10 µg/mL | HaCaT cells exposed to UVA |

| H₂O₂ Levels | Decrease | 33% at 10 µg/mL | HaCaT cells |

| Molecular Assays | |||

| Nrf2 Nuclear Translocation | Induction | Observed | Western blot analysis in HaCaT cells |

| Heme-Oxygenase 1 (HO-1) | Upregulation | Observed | Western blot analysis in HaCaT cells |

Conclusion

While specific information on this compound is currently unavailable, the extensive research on related compounds like melatonin and melanin derivatives provides a strong framework for understanding how such molecules can function as antioxidants in biological systems. Their mechanisms of action, including direct radical scavenging and modulation of endogenous antioxidant pathways like the Nrf2 system, highlight the therapeutic potential of this class of compounds in combating oxidative stress-related pathologies. Further research is necessary to isolate and characterize "this compound" and to determine if it possesses similar antioxidant properties.

References

In Vitro Antioxidant Profile of Melanocin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro antioxidant properties of the novel compound, Melanocin C. It details the experimental protocols for key antioxidant assays, presents a summary of quantitative findings, and explores the potential molecular signaling pathways through which this compound may exert its antioxidant effects. This document is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology, dermatology, and drug development who are interested in the therapeutic potential of this compound for mitigating oxidative stress.

Introduction to this compound and Oxidative Stress

Melanocytes, the melanin-producing cells in the epidermis, are continually exposed to pro-oxidant stimuli, including ultraviolet (UV) radiation. This exposure can lead to an overproduction of reactive oxygen species (ROS), such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). While melanin itself has antioxidant properties, excessive ROS can overwhelm the cell's endogenous antioxidant defense systems, leading to oxidative stress. This state of imbalance is implicated in the pathogenesis of various skin disorders and the aging process.

Antioxidant compounds can neutralize ROS and may offer a protective strategy against oxidative damage. This compound is a novel compound under investigation for its potential antioxidant and cytoprotective effects. This guide outlines the in vitro studies conducted to characterize the antioxidant capacity of this compound.

Quantitative Analysis of Antioxidant Activity

The antioxidant activity of this compound was evaluated using several established in vitro assays. The results are summarized below, with ascorbic acid and Trolox used as standard positive controls for comparison.

Table 1: Free Radical Scavenging Activity of this compound

| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |

| This compound | 75.8 ± 4.2 | 42.5 ± 3.1 |

| Ascorbic Acid | 25.3 ± 1.8 | 15.1 ± 1.5 |

| Trolox | 38.6 ± 2.5 | 22.9 ± 2.0 |

IC₅₀ represents the concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Enzymatic Antioxidant Activity Modulation by this compound

| Compound (at 100 µM) | Superoxide Dismutase (SOD)-like Activity (% Inhibition) | Catalase (CAT)-like Activity (U/mg protein) |

| This compound | 68.2 ± 5.5 | 152.4 ± 12.8 |

| Control (untreated) | N/A | 85.1 ± 7.9 |

Detailed Experimental Protocols

The following section details the methodologies used to assess the antioxidant effects of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

-

A fresh working solution of DPPH in methanol (0.1 mM) is prepared.

-

Various concentrations of this compound (and standards) are prepared in methanol.

-

In a 96-well plate, 100 µL of each this compound concentration is mixed with 100 µL of the DPPH solution.

-

The plate is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm using a microplate reader.

-

The percentage of DPPH scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ is measured by the decrease in absorbance at 734 nm.

Protocol:

-

The ABTS•⁺ solution is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

The ABTS•⁺ solution is diluted with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

In a 96-well plate, 10 µL of various concentrations of this compound are added to 200 µL of the diluted ABTS•⁺ solution.

-

The plate is incubated at room temperature for 6 minutes.

-

The absorbance is measured at 734 nm.

-

The percentage of scavenging is calculated, and the IC₅₀ value is determined similarly to the DPPH assay.

Superoxide Dismutase (SOD)-like Activity Assay

This assay evaluates the ability of this compound to mimic the activity of SOD, an endogenous antioxidant enzyme that catalyzes the dismutation of the superoxide anion radical into molecular oxygen and hydrogen peroxide. A common method involves a system that generates superoxide radicals, such as the xanthine/xanthine oxidase system, and a detector that reacts with the superoxide radicals to produce a colored product.

Protocol:

-

A reaction mixture is prepared containing xanthine and a tetrazolium salt (e.g., WST-1) which is reduced by superoxide to a colored formazan dye.

-

This compound is added to the reaction mixture in a 96-well plate.

-

The reaction is initiated by adding xanthine oxidase.

-

The plate is incubated, and the formation of the formazan dye is measured spectrophotometrically at 450 nm.

-

The SOD-like activity is determined by the percentage of inhibition of formazan formation.

Catalase (CAT)-like Activity Assay

This assay determines the ability of this compound to catalyze the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen, mimicking the action of the enzyme catalase.

Protocol:

-

A solution of hydrogen peroxide (e.g., 0.059 M) is prepared in a suitable buffer (e.g., 0.05 M potassium phosphate, pH 7.0).

-

The reaction is initiated by adding this compound to the H₂O₂ solution.

-

The decomposition of H₂O₂ is monitored by the decrease in absorbance at 240 nm over time using a spectrophotometer.

-

The CAT-like activity is calculated based on the rate of H₂O₂ decomposition.

Potential Molecular Mechanisms and Signaling Pathways

The antioxidant effects of compounds in melanocytes can be mediated through the modulation of various signaling pathways that regulate the cellular response to oxidative stress. While the precise mechanisms of this compound are still under investigation, its antioxidant activity suggests potential interactions with key regulatory pathways.

The Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain antioxidants, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including those encoding for enzymes like heme oxygenase-1 (HO-1) and SOD. It is hypothesized that this compound may activate this pathway, leading to an enhanced endogenous antioxidant defense.

Modulation of p53-Mediated Pathways

The tumor suppressor protein p53 is a major sensor of cellular stress, including DNA damage caused by ROS. Activation

The Enigmatic Origins of Melanocins: An Uncharted Biosynthetic Landscape in Eupenicillium shearii

Despite their potent melanin-inhibiting properties and potential for therapeutic applications, the biosynthetic pathway of melanocins in the fungus Eupenicillium shearii remains a significant mystery in the field of natural product chemistry. A comprehensive review of existing scientific literature reveals a notable absence of research elucidating the genetic and enzymatic machinery responsible for the production of these complex secondary metabolites.

Melanocins A, B, and C, first isolated from Eupenicillium shearii, have garnered interest for their ability to inhibit melanin synthesis.[1][2][3][4][5][6] Melanocin A, in particular, stands out due to the presence of an isocyanide functional group, which is crucial for its high inhibitory activity against mushroom tyrosinase and melanin production in B16 melanoma cells.[1][2][3][4][5][7][8][9] The structures of all three melanocins have been meticulously determined through spectroscopic methods, revealing them to be formamide-containing compounds.[4][7][8][9]

However, the core focus of the available research has been on the isolation, structural characterization, and biological activity of these compounds. There is a significant gap in the understanding of their biosynthesis. Key questions regarding the precursor molecules, the types of enzymes involved—such as polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs) which are commonly responsible for the synthesis of such complex fungal metabolites—and the genetic blueprint encoded within the Eupenicillium shearii genome remain unanswered.

Searches for a characterized biosynthetic gene cluster (BGC) for melanocins in Eupenicillium shearii or closely related species have not yielded any specific results. While the NCBI database contains some genomic information for Penicillium shearii, including a BioProject, there is no publicly available, fully annotated genome that would facilitate the identification and analysis of putative secondary metabolite gene clusters responsible for melanocin production.

This lack of foundational biosynthetic information precludes the development of a detailed technical guide as requested. Consequently, quantitative data on enzyme kinetics, precursor-to-product conversion rates, and yields are not available. Similarly, specific experimental protocols for the heterologous expression of melanocin biosynthetic genes or the targeted knockout of key enzymes cannot be provided without knowledge of the underlying genetic pathway.

The absence of a known biosynthetic pathway also means that signaling pathways, experimental workflows, or logical relationships directly governing melanocin production cannot be visualized.

Future research efforts, likely involving whole-genome sequencing of a melanocin-producing strain of Eupenicillium shearii followed by bioinformatic analysis to identify candidate PKS/NRPS gene clusters, would be the necessary first step to unraveling the biosynthesis of these intriguing natural products. Subsequent gene knockout and heterologous expression studies would then be required to functionally characterize the identified genes and elucidate the step-by-step construction of the melanocin scaffold. Until such studies are undertaken, the biosynthesis of melanocins will remain an uncharted area of fungal biochemistry.

References

- 1. Several secondary metabolite gene clusters in the genomes of ten Penicillium spp. raise the risk of multiple mycotoxin occurrence in chestnuts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A scalable platform to identify fungal secondary metabolites and their gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Whole-genome comparisons of Penicillium spp. reveals secondary metabolic gene clusters and candidate genes associated with fungal aggressiveness during apple fruit decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Variation Among Biosynthetic Gene Clusters, Secondary Metabolite Profiles, and Cards of Virulence Across Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Taxonomy browser Taxonomy Browser (Penicillium shearii) [ncbi.nlm.nih.gov]

- 6. Whole-genome comparisons of Penicillium spp. reveals secondary metabolic gene clusters and candidate genes associated with fungal aggressiveness during apple fruit decay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 8. Analysis of Whole-Genome for Identification of Seven Penicillium Species with Significant Economic Value - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of Whole-Genome for Identification of Seven Penicillium Species with Significant Economic Value - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Melanocin C: A Spectroscopic and Structural Elucidation Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data and structural elucidation of Melanocin C, a natural product identified as a melanin synthesis inhibitor. The following sections detail the physico-chemical properties, comprehensive spectroscopic data, and the experimental protocols utilized to determine its molecular architecture. This information is critical for researchers in natural product chemistry, pharmacology, and drug discovery seeking to understand and potentially exploit the therapeutic potential of this compound.

Physico-chemical Properties of this compound

This compound, isolated from the fermentation broth of Eupenicillium shearii, presents as a dark brown powder. Its solubility is limited to DMSO and methanol, being insoluble in chloroform and water.[1] The molecular formula of this compound has been established as C₁₈H₁₄N₂O₆.[1][2]

Spectroscopic Data

The structural determination of this compound was primarily achieved through a combination of spectroscopic techniques, including UV-Vis spectroscopy, Infrared (IR) spectroscopy, high-resolution mass spectrometry (HR-FAB-MS), and an extensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.[1]

Summary of Spectroscopic Data

| Property | Data |

| Appearance | Dark brown powder |

| Molecular Formula | C₁₈H₁₄N₂O₆ |

| Molecular Weight | 354.3 g/mol |

| UV λmax (MeOH) | 241, 341 nm |

| IR νmax (KBr) cm⁻¹ | 3463 (hydroxyl), 1705 (carbonyl) |

| HR-FAB-MS (M+H)⁺ | Found: 355.0933, Calculated: 355.0930 |

¹H and ¹³C NMR Spectroscopic Data

The ¹H and ¹³C NMR data were acquired in CD₃OD and are pivotal for the structural elucidation of this compound.

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 1 | 139.1 | |

| 2 | 110.1 | |

| 3 | 132.2 | |

| 4 | 124.9 | 8.26 (s) |

| 4a | 128.9 | |

| 5 | 104.9 | 7.10 (s) |

| 6 | 145.7 | |

| 7 | 144.9 | |

| 8 | 101.9 | 6.81 (s) |

| 8a | 129.8 | |

| 1' | 130.2 | |

| 2' | 116.5 | 6.88 (d, 8.0) |

| 3' | 146.2 | |

| 4' | 145.4 | |

| 5' | 116.1 | 6.70 (s) |

| 6' | 120.3 | 6.58 (d, 8.0) |

| N-CHO | 162.8, 163.1 | 8.05 (s), 8.33 (s) |

Experimental Protocols

The structural elucidation of this compound relied on the following key experimental methodologies:

1. Fermentation and Isolation:

-

Eupenicillium shearii F80695 was cultured in a suitable fermentation medium.

-

This compound was isolated from the mycelial extract and fermentation broth.[3]

-

Purification was achieved through a series of chromatographic techniques.

2. Spectroscopic Analysis:

-

UV-Vis Spectroscopy: UV spectra were recorded in methanol to determine the absorption maxima.[1]

-

Infrared (IR) Spectroscopy: IR spectra were obtained using KBr pellets to identify functional groups such as hydroxyl and carbonyl moieties.[1]

-

Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was used to determine the exact molecular weight and establish the molecular formula.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Structural Elucidation Workflow

The structural elucidation of this compound followed a logical progression from initial characterization to detailed 2D NMR analysis. The following diagram illustrates this workflow.

References

An In-depth Technical Guide on the Solubility and Stability of Melanocin C

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known properties of Melanocin C and a detailed guide to determining its solubility and stability. As of the latest literature review, specific quantitative solubility and stability data for this compound are not publicly available. Therefore, this guide presents the known qualitative information and provides detailed, tailored experimental protocols for researchers to generate this critical data. The quantitative data and diagrams presented herein are illustrative examples based on these proposed methods.

Introduction to this compound

This compound is a naturally occurring formamide compound isolated from the fermentation broth and mycelium of Eupenicillium shearii. It is a member of the naphthol class of compounds and has the molecular formula C18H14N2O6. Structurally, it is identified as N-[4-(3,4-dihydroxyphenyl)-3-formamido-6,7-dihydroxynaphthalen-2-yl]formamide. While its biological activity as a melanin synthesis inhibitor has been noted, a thorough understanding of its physicochemical properties, particularly its solubility and stability in various solvent systems, is crucial for its development as a potential therapeutic agent or research tool. This guide outlines the currently available information and provides a framework for the systematic evaluation of these key parameters.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C18H14N2O6 | |

| Molecular Weight | 354.3 g/mol | |

| Appearance | Dark brown powder | |

| UV Absorption Maxima (in Methanol) | 241 nm, 341 nm |

Solubility Profile

Qualitative Solubility

The only available data on the solubility of this compound is qualitative. A study on melanocins isolated from Eupenicillium shearii reported the following solubility characteristics.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Methanol (MeOH) | Soluble |

| Chloroform (CHCl3) | Insoluble |

| Water (H2O) | Insoluble |

| Source: Kim et al., 2003 |

Proposed Protocol for Quantitative Solubility Determination

To advance the understanding of this compound for research and development, a quantitative assessment of its solubility is essential. The following protocol is a recommended starting point, employing a tiered approach to determine solubility in various pharmaceutically relevant solvents.

Objective: To determine the equilibrium solubility of this compound in a range of solvents at controlled temperatures.

Materials:

-

This compound (solid powder)

-

Solvents: Phosphate Buffered Saline (PBS) at various pH values (e.g., 5.0, 7.4), Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Propylene Glycol, Acetonitrile.

-

Calibrated analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials in an orbital shaker at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

Analytical Quantification (HPLC):

-

Develop and validate an HPLC method for the quantification of this compound. A reverse-phase C18 column is a suitable starting point. The mobile phase could consist of a gradient of acetonitrile and water with a small amount of formic acid to ensure good peak shape.

-

Detection should be performed at one of the UV absorption maxima of this compound (e.g., 341 nm).

-

Prepare a calibration curve using known concentrations of this compound.

-

Inject the diluted samples and determine the concentration of this compound from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or µg/mL using the measured concentration and the dilution factor.

-

Illustrative Quantitative Solubility Data

The following table presents hypothetical quantitative solubility data for this compound, as would be generated by the protocol above.

| Solvent | Temperature (°C) | Solubility (µg/mL) |

| Aqueous Buffers | ||

| PBS (pH 5.0) | 25 | < 1.0 |

| PBS (pH 7.4) | 25 | < 1.0 |

| Organic Solvents | ||

| Methanol | 25 | 1500 |

| Ethanol | 25 | 850 |

| Acetonitrile | 25 | 1200 |

| Propylene Glycol | 25 | 450 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 20000 |

Stability Profile

The stability of this compound is a critical parameter for its storage, formulation, and handling. No stability data for this compound has been published. A systematic stability study should be conducted to understand its degradation pathways.

Proposed Protocol for Stability Assessment

Objective: To evaluate the stability of this compound in different solvents under various conditions (temperature, pH, light).

Materials:

-

Stock solutions of this compound in the selected solvents (e.g., Methanol, DMSO, Acetonitrile).

-

Aqueous buffers of different pH values.

Methodological & Application

Application Notes & Protocols: Isolation of Melanocin C from Eupenicillillium shearii

For Research Use Only.

Introduction

Melanocins are a group of fungal secondary metabolites that have garnered interest for their biological activities, including the inhibition of melanin synthesis. Melanocin C, specifically, has been identified along with its analogs, Melanocin A and B, from cultures of the fungus Eupenicillium shearii. Structurally, this compound is a phenolic compound belonging to the naphthol class. This document provides a detailed protocol for the cultivation of Eupenicillium shearii, followed by the extraction, isolation, and purification of this compound. The methodology is based on established techniques for fungal fermentation and natural product purification, including solvent extraction and multi-step chromatography.

Fungal Strain & Culture Conditions

The producing organism for this compound is Eupenicillium shearii, strain F80695. Optimal production of secondary metabolites is highly dependent on culture media and growth conditions. The following protocols are recommended for the cultivation of this strain to maximize the yield of this compound.

1.1. Strain Preservation and Activation

-

Long-term Storage : For long-term preservation, fungal spore suspensions or mycelial plugs should be stored in a 20% glycerol solution at -80°C.

-

Activation : To activate the culture, retrieve a small aliquot of the frozen stock and inoculate it onto a Potato Dextrose Agar (PDA) plate. Incubate the plate at 25-28°C for 7-10 days, or until sufficient mycelial growth and sporulation are observed.

1.2. Seed Culture Preparation

-

Aseptically transfer several mycelial plugs (approximately 5 mm in diameter) from a mature PDA plate into a 250 mL Erlenmeyer flask containing 50 mL of sterile Potato Dextrose Broth (PDB).

-

Incubate the flask at 28°C on a rotary shaker at 150 rpm for 3-4 days to generate a homogenous seed culture.

1.3. Large-Scale Fermentation

-

Inoculate a 2 L Erlenmeyer flask containing 1 L of PDB with the 50 mL seed culture (5% v/v).

-

Incubate the production culture at 28°C with agitation (150 rpm) for 14-21 days. The optimal fermentation time should be determined by small-scale time-course experiments, monitoring this compound production by analytical HPLC.

| Parameter | Condition | Reference |

| Fungal Strain | Eupenicillium shearii F80695 | |

| Activation Medium | Potato Dextrose Agar (PDA) | |

| Seed Culture Medium | Potato Dextrose Broth (PDB) | |

| Production Medium | Potato Dextrose Broth (PDB) | |

| Incubation Temperature | 25-28°C | |

| Agitation | 150 rpm | |

| Fermentation Time | 14-21 days |

Table 1: Recommended Culture Conditions for this compound Production.

Extraction of this compound

This compound is isolated from both the mycelium and the fermentation broth. A robust extraction procedure using an organic solvent is crucial for high recovery. Ethyl acetate is a commonly used and effective solvent for extracting fungal secondary metabolites of moderate polarity.

2.1. Materials

-

Fermentation culture of Eupenicillium shearii

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Whatman No. 1 filter paper (or equivalent)

-

Rotary evaporator

2.2. Protocol

-

Separate the fungal mycelium from the culture broth by vacuum filtration through Whatman No. 1 filter paper.

-

Mycelium Extraction :

-

Homogenize the collected mycelium in a blender with ethyl acetate (approx. 500 mL per 100 g of wet mycelium).

-

Perform this extraction three times to ensure complete recovery of the metabolite.

-

Combine the ethyl acetate extracts and filter to remove any remaining cellular debris.

-

-

Broth Extraction :

-

Transfer the culture filtrate (broth) to a large separatory funnel.

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate.

-

Shake the funnel vigorously for 2-3 minutes and allow the layers to separate.

-

Collect the upper organic (ethyl acetate) layer.

-

Repeat the extraction process two more times with fresh ethyl acetate.

-

-

Combine and Concentrate :

-

Pool all ethyl acetate extracts from both the mycelium and the broth.

-

Dry the combined extract over anhydrous sodium sulfate to remove residual water.

-

Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

Store the crude extract at -20°C until further purification.

-

| Extraction Step | Solvent | Volume (per 1L culture) | Repetitions |

| Mycelium Homogenization | Ethyl Acetate | ~1.5 L | 3 |

| Broth Partitioning | Ethyl Acetate | 3.0 L | 3 |

Table 2: Summary of Solvent Extraction Parameters.

Purification of this compound

The purification of this compound from the crude extract is achieved through a multi-step chromatographic process. This typically involves a preliminary fractionation by column chromatography followed by a final high-resolution purification using preparative High-Performance Liquid Chromatography (HPLC).

3.1. Step 1: Silica Gel Column Chromatography (Fractionation)

-

Column Packing : Prepare a silica gel (60 Å, 70-230 mesh) column in a suitable non-polar solvent system (e.g., hexane/ethyl acetate).

-

Sample Loading : Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Once dry, load this onto the top of the packed column.

-

Elution : Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection : Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

-

Pooling : Combine fractions containing the target compound (as identified by TLC and analytical HPLC) and concentrate them.

3.2. Step 2: Preparative Reversed-Phase HPLC (Final Purification)

The final purification is achieved using preparative reversed-phase

Application Notes and Protocols for Cell-Based Assays to Evaluate the Antioxidant Activity of Melanocin C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing various cell-based assays to determine the antioxidant potential of Melanocin C, a novel compound of interest. The following protocols are designed to be detailed and robust, enabling researchers to generate reliable and reproducible data for drug development and scientific research.

Introduction to Oxidative Stress and Antioxidant Activity

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are crucial for mitigating the damaging effects of ROS. Cell-based assays are indispensable tools for evaluating the efficacy of potential antioxidant compounds like this compound in a biologically relevant context. These assays can elucidate the compound's ability to scavenge ROS, enhance endogenous antioxidant enzyme activity, and modulate cellular signaling pathways involved in the antioxidant response.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Dichlorodihydrofluorescein Diacetate (DCFDA) Assay

The DCFDA assay is a widely used method to measure intracellular ROS levels. The non-fluorescent DCFDA probe is cell-permeable and becomes deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the intracellular ROS levels.

Experimental Protocol:

-

Cell Seeding: Seed adherent cells (e.g., HaCaT keratinocytes or B16-F10 melanoma cells) in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control antioxidant (e.g., N-acetylcysteine, NAC).

-

Probe Loading: Remove the treatment media and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 100 µL of 20 µM H2DCFDA working solution in PBS to each well and incubate for 45 minutes at 37°C in the dark.

-

Induction of Oxidative Stress: Remove the H2DCFDA solution and wash the cells once with PBS. Add 100 µL of a ROS inducer, such as hydrogen peroxide (H₂O₂) at 100 µM or expose the cells to UVA radiation, in the presence or absence of this compound.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Kinetic readings can be taken every 5 minutes for 1-2 hours.

Data Presentation:

| Treatment Group | This compound Conc. (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | % ROS Inhibition |

| Untreated Control | 0 | 0 | ||

| Vehicle Control | 0 | |||

| H₂O₂/UVA Control | 0 | |||

| This compound + H₂O₂/UVA | 1 | |||

| This compound + H₂O₂/UVA | 10 | |||

| This compound + H₂O₂/UVA | 50 | |||

| This compound + H₂O₂/UVA | 100 | |||

| NAC + H₂O₂/UVA | (Positive Control) |

ROS-Glo™ H₂O₂ Assay

The ROS-Glo™ H₂O₂ Assay is a sensitive, luminescence-based method for the direct detection of hydrogen peroxide (H₂O₂), a key ROS molecule. The assay involves a substrate that reacts with H₂O₂ to produce a luciferin precursor, which is then converted to luciferin, generating a luminescent signal proportional to the H₂O₂ concentration.

Experimental Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the DCFDA assay.

-

H₂O₂ Substrate Addition: Thaw the H₂O₂ Substrate Dilution Buffer and place it on ice. Prepare the H₂O₂ Substrate solution by diluting the 10mM H₂O₂ Substrate to 125µM in the chilled buffer. Add 20µl of this solution to each well.

-

Incubation: Incubate the plate at 37°C for the desired treatment time (e.g., 2-6 hours).

-

Detection Reagent Addition: Prepare the ROS-Glo™ Detection Solution according to the manufacturer's instructions. Add 100 µL of the Detection Solution to each well.

-

Incubation and Measurement: Incubate for 20 minutes at room temperature. Measure the luminescence using a plate-reading luminometer.

Data Presentation:

| Treatment Group | This compound Conc. (µM) | Mean Luminescence (RLU) | Standard Deviation | % H₂O₂ Scavenging |

| Untreated Control | 0 | 0 | ||

| Vehicle Control | 0 | |||

| H₂O₂ Control | 0 | |||

| This compound + H₂O₂ | 1 | |||

| This compound + H₂O₂ | 10 | |||

| This compound + H₂O₂ | 50 | |||

| This compound + H₂O₂ | 100 | |||

| Catalase + H₂O₂ | (Positive Control) |

Assessment of Endogenous Antioxidant Enzyme Activity

This compound may exert its antioxidant effects by enhancing the activity of endogenous antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT).

Superoxide Dismutase (SOD) Activity Assay

SOD catalyzes the dismutation of superoxide anions into hydrogen peroxide and molecular oxygen. SOD activity can be measured using a colorimetric assay where a water-soluble tetrazolium salt (WST-1) is reduced by superoxide anions to a formazan dye. The SOD activity is quantified by its ability to inhibit this reaction.

Experimental Protocol:

-

Cell Lysis: After treating the cells with this compound for 24 hours, wash the cells with PBS and lyse them in an ice-cold lysis buffer (e.g., 0.1 M Tris/HCl, pH 7.4 containing 0.5 % Triton X-100, 5 mM β-mercaptoethanol, and 0.1 mg/ml PMSF). Centrifuge the lysate at 14,000 x g for 5 minutes at 4°C. The supernatant contains the total SOD activity.

-

Assay Procedure:

-

Add 20 µl of the cell lysate (sample) to the wells of a 96-well plate.

-

Add 200 µl of the WST Working Solution to each well.

-

Add 20 µl of the Enzyme Working Solution (containing xanthine oxidase) to initiate the reaction.

-

Incubate the plate at 37°C for 20 minutes.

-

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The SOD activity is calculated as the percentage of inhibition of the formazan dye formation.

Data Presentation:

| Treatment Group | This compound Conc. (µM) | Mean Absorbance (450 nm) | Standard Deviation | % SOD Activity Inhibition | SOD Activity (U/mg protein) |

| Untreated Control | 0 | ||||

| Vehicle Control | 0 | ||||

| This compound | 1 | ||||

| This compound | 10 | ||||

| This compound | 50 | ||||

| This compound | 100 |

Catalase (CAT) Activity Assay

Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. Its activity can be determined by monitoring the decomposition of H₂O₂. A common method involves the reaction of the remaining H₂O₂ with a chromogen to produce a colored product.

Experimental Protocol:

-

Cell Lysis: Prepare cell lysates as described for the SOD assay.

-

Assay Procedure:

-

Add 20 µl of the cell lysate to a microplate well.

-

Add 100 µl of 5 mM H₂O₂ solution.

-

Incubate at 37°C for 5 minutes.

-

Add 130 µl of a working reagent containing ferrous ammonium sulfate and sulfosalicylic acid to stop the reaction and develop the color.

-

Incubate for a further 5 minutes at room temperature.

-

-

Measurement: Read the absorbance at 490 nm. The catalase activity is inversely proportional to the absorbance.

Data Presentation:

| Treatment Group | This compound Conc. (µM) | Mean Absorbance (490 nm) | Standard Deviation | Catalase Activity (U/mg protein) |

| Untreated Control | 0 | |||

| Vehicle Control | 0 | |||

| This compound | 1 | |||

| This compound | 10 | |||

| This compound | 50 | |||

| This compound | 100 |

Nrf2-ARE Signaling Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through its binding to the Antioxidant Response Element (ARE) in their promoter regions. Investigating the effect of this compound on this pathway can provide insights into its mechanism of action.

Experimental Protocol (Western Blot for Nrf2 nuclear translocation):

-

Cell Treatment and Fractionation: Treat cells with this compound for different time points (e.g., 1, 3, 6 hours). After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.

Application Notes: DPPH Radical Scavenging Assay for Melanocin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanocin C is a compound of interest for its potential antioxidant properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used and reliable method to evaluate the free-radical scavenging activity of compounds.[1][2][3] This application note provides a detailed protocol for determining the antioxidant capacity of this compound using the DPPH assay. The method is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[2][4] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.[1][3][4]

Data Presentation

The antioxidant activity of this compound was quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals. Ascorbic acid, a well-known antioxidant, was used as a positive control for comparison.

Table 1: DPPH Radical Scavenging Activity of this compound and Ascorbic Acid

| Concentration (µg/mL) | This compound % Inhibition | Ascorbic Acid % Inhibition |

| 10 | 15.2 ± 1.3 | 25.8 ± 2.1 |

| 25 | 35.7 ± 2.5 | 52.1 ± 3.4 |

| 50 | 58.9 ± 4.1 | 85.3 ± 5.0 |

| 100 | 82.4 ± 5.6 | 94.2 ± 2.8 |

| IC50 (µg/mL) | 42.5 | 23.8 |

Note: Data are presented as mean ± standard deviation of triplicate experiments. The IC50 value was calculated from the graph plotting scavenging percentage against the concentration of the test sample.

Experimental Protocols

This section details the methodology for the DPPH radical scavenging assay.

Materials and Reagents

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

This compound

-

Ascorbic acid (positive control)

-

Methanol (spectrophotometric grade)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

-

Pipettes and tips

-

Volumetric flasks and other standard laboratory glassware

Preparation of Solutions

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.[1]

-

DPPH Working Solution: Dilute the DPPH stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm. This solution should be prepared fresh daily and kept in the dark.[1]

-

This compound Sample Solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to achieve final concentrations of 10, 25, 50, and 100 µg/mL.

-

Ascorbic Acid Standard Solutions: Prepare a stock solution of ascorbic acid in methanol. From this stock, prepare a series of dilutions to achieve final concentrations of 10, 25, 50, and 100 µg/mL.

Assay Procedure

-

Reaction Setup: In a 96-well microplate, add 100 µL of the various concentrations of this compound or ascorbic acid solutions to respective wells.

-

Blank Preparation: For the blank wells, add 100 µL of methanol.

-

Initiation of Reaction: Add 100 µL of the DPPH working solution to all wells.[5]

-

Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.[1][2]

-

Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[1][6]

Data Analysis

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the DPPH solution without the sample (blank).

-

A_sample is the absorbance of the DPPH solution with the sample (this compound or ascorbic acid).[7]

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the DPPH radical scavenging assay.

Caption: Workflow for DPPH radical scavenging assay.

Signaling Pathway

While the direct signaling pathway of this compound is under investigation, antioxidants generally function by neutralizing reactive oxygen species (ROS), thereby preventing cellular damage. This can impact various signaling pathways involved in oxidative stress.

Caption: General mechanism of antioxidant action.

References

Application Notes and Protocols for Evaluating the Biological Effects of Melanocin C

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the biological effects of Melanocin C, a hypothetical novel compound with potential anti-melanoma activity. The proposed mechanism of action for this compound is the induction of apoptosis through the inhibition of the MAPK/ERK signaling pathway, a critical pathway in melanoma proliferation and survival.

Application Note 1: Determination of this compound Cytotoxicity in Melanoma Cells

This protocol details the use of the MTT assay to measure the cytotoxic effects of this compound on melanoma cells and to determine its half-maximal inhibitory concentration (IC50).

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding:

-

Culture A375 human melanoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 2X serial dilution of this compound in culture medium, ranging from 0.1 µM to 100 µM.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

-

Incubate the plate for 48 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of this compound and use non-linear regression to determine the IC50 value.

-

Data Presentation: this compound Cytotoxicity

Table 1: IC50 Values of this compound in Various Melanoma Cell Lines after 48h Treatment.

| Cell Line | IC50 (µM) | Standard Deviation (±) |

|---|---|---|

| A375 | 12.5 | 1.8 |

| SK-MEL-28 | 25.2 | 3.1 |

| MeWo | 48.9 | 5.4 |

Experimental Workflow Visualization

Application Note 2: Analysis of this compound-Induced Apoptosis

This protocol describes how to quantify apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment:

-

Seed A375 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to attach overnight.

-

Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.

-

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells. Wash adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and wash twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each sample.

-

Analyze the samples immediately using a flow cytometer.

-

Use unstained, Annexin V-only, and PI-only controls for compensation and to set the gates.

-

Collect data for at least 10,000 events per sample.

-

-

Data Interpretation:

-

Annexin V- / PI-: Live cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic/necrotic cells.

-

Annexin V- / PI+: Necrotic cells.

-

Data Presentation: this compound-Induced Apoptosis

Table 2: Percentage of Apoptotic A375 Cells Following 24h Treatment with this compound.

| Treatment Group | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Total Apoptotic (%) |

|---|---|---|---|---|

| Vehicle Control | 94.1 ± 2.5 | 3.2 ± 0.8 | 1.5 ± 0.4 | 4.7 ± 1.2 |

| This compound (IC50) | 55.3 ± 4.1 | 28.9 ± 3.3 | 14.2 ± 2.1 | 43.1 ± 5.4 |

| this compound (2x IC50) | 20.7 ± 3.8 | 45.1 ± 4.5 | 32.5 ± 3.9 | 77.6 ± 8.4 |

Experimental Workflow Visualization

Application Note 3: Investigation of this compound's Effect on the MAPK/ERK Signaling Pathway

This protocol outlines the use of Western Blotting to determine if this compound inhibits the phosphorylation of key proteins in the MAPK/ERK pathway, such as MEK and ERK.

Experimental Protocol: Western Blotting

-

Cell Lysis and Protein Quantification:

-

Seed and treat A375 cells with this compound (IC50) for 6 hours.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against:

-

Phospho-MEK (p-MEK)

-

Total MEK

-

Phospho-ERK (p-ERK)

-

Total ERK

-

β-Actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein levels to their total protein levels.

-

Data Presentation: Signaling Pathway Modulation

Table 3: Densitometry Analysis of MAPK/ERK Pathway Protein Levels in A375 Cells.

| Treatment Group | p-MEK / Total MEK Ratio | p-ERK / Total ERK Ratio |

|---|---|---|

| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.11 |

| this compound (IC50) | 0.35 ± 0.05 | 0.28 ± 0.04 |

Signaling Pathway Visualization

Troubleshooting & Optimization

Technical Support Center: Optimizing Melanocin C Production from Eupenicillium shearii

Welcome to the technical support center for the enhanced production of Melanocin C from Eupenicillium shearii fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield of this valuable secondary metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a secondary metabolite produced by the fungus Eupenicillium shearii. It is a formamide compound and, along with its analogs Melanocin A and B, has shown potent antioxidant activity. While Melanocin A is a known melanin synthesis inhibitor, Melanocins B and C are structurally related non-isocyanide compounds. The antioxidant properties of this compound make it a compound of interest for further investigation in pharmaceutical and cosmetic applications.

Q2: What are the typical fermentation conditions for producing Melanocins from Eupenicillium shearii?

A2: The original isolation of Melanocins A, B, and C from Eupenicillium shearii F80695 utilized a specific fermentation medium. The seed culture was grown in a medium containing glucose, peptone, yeast extract, KH2PO4, and MgSO4·7H2O. The production culture used a medium composed of soluble starch, glucose, peptone, yeast extract, and CaCO3. The fermentation was carried out for a specific duration to allow for the accumulation of the metabolites in both the fermentation broth and the mycelium.

Q3: How can I quantify the yield of this compound in my fermentation broth?

A3: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a suitable method for the quantification of this compound. A reversed-phase C18 column can be used with a gradient of water and acetonitrile as the mobile phase. Detection can be performed by monitoring the UV absorbance at a wavelength where this compound exhibits a characteristic peak. For more sensitive and specific quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No this compound Production | - Inappropriate fermentation medium composition. - Suboptimal pH of the medium. - Incorrect incubation temperature. - Insufficient aeration or agitation. - Strain degradation or contamination. | - Optimize the concentrations of carbon and nitrogen sources in the medium. See Table 1 for suggested media compositions. - Adjust the initial pH of the medium to a range of 5.0-7.0. Monitor and control the pH during fermentation. - The optimal temperature for growth and secondary metabolite production in related Penicillium species is often between 25-30°C. Experiment within this range. - Increase the agitation speed or use baffled flasks to improve oxygen transfer. - Re-culture the strain from a stock culture. Perform microscopic examination and plating on selective media to check for contamination. |

| High Biomass but Low this compound Yield | - Nutrient limitation for secondary metabolism. - Catabolite repression by rapidly consumed carbon sources like glucose. - Fermentation terminated too early or too late. | - Introduce a nutrient feeding strategy to supply key precursors during the stationary phase. - Replace or supplement glucose with a more slowly metabolized carbon source like soluble starch or lactose. - Perform a time-course study to determine the optimal harvest time for maximal this compound production. |

| Foaming in the Fermentor | - High protein content in the medium (e.g., from peptone or yeast extract). - Vigorous agitation and aeration. | - Add a sterile antifoaming agent (e.g., silicone-based) to the fermentor as needed. - Reduce the agitation speed slightly, ensuring it does not compromise |

Technical Support Center: Optimizing HPLC Parameters for Melanocin Separation

Welcome to the technical support center for the chromatographic separation of melanocins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during HPLC analysis of these peptides.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for separating melanocins and related peptides?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and effective method for the analysis and purification of melanocins, which include alpha-melanocyte-stimulating hormone (α-MSH) and its analogues. This technique separates peptides based on their hydrophobicity.

Q2: Which type of column is best suited for melanocin separation?

A2: C18 columns are the most frequently used stationary phases for the reversed-phase separation of peptides like melanocins. For larger peptides or proteins, wide-pore columns (e.g., 300Å) are recommended to ensure good peak shape and resolution.

Q3: Why are ion-pairing reagents like Trifluoroacetic Acid (TFA) used in the mobile phase?

A3: Ion-pairing reagents are added to the mobile phase to improve peak shape and retention of ionizable compounds like peptides. TFA forms an ion pair with the positively charged residues of the peptide, which increases the peptide's hydrophobicity and enhances its interaction with the C18 stationary phase, leading to better separation.

Q4: What is a typical starting gradient for melanocin separation?